molecular formula C10H9N3O B2485506 (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile CAS No. 339278-26-1

(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile

Cat. No.: B2485506
CAS No.: 339278-26-1
M. Wt: 187.202
InChI Key: CTACFVLIPYYKHX-GWFOKRHJSA-N
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Description

(2Z)-2-[(1E)-(Methoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile is a high-purity chemical compound offered for research and development purposes. This specialty chemical features a unique molecular structure combining an acrylonitrile backbone with a pyridin-3-yl group and a methoxyimino methyl moiety. Compounds with similar structural motifs, such as pyridinyl-prop-enenitrile derivatives, are frequently utilized in scientific research as key intermediates for the synthesis of more complex molecules . The presence of both pyridine and nitrile functional groups in its structure suggests potential for applications in medicinal chemistry and materials science, analogous to other nitrile derivatives that serve as precursors for pharmaceuticals or agrochemicals . Researchers value this compound for its potential to be a versatile building block in constructing molecular libraries for biological screening or in the development of novel functional materials. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

(Z)-2-[(E)-methoxyiminomethyl]-3-pyridin-3-ylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-14-13-8-10(6-11)5-9-3-2-4-12-7-9/h2-5,7-8H,1H3/b10-5+,13-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTACFVLIPYYKHX-GWFOKRHJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC(=CC1=CN=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C(=C/C1=CN=CC=C1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile typically involves the following steps:

    Formation of the Methoxyimino Group: This can be achieved by reacting a suitable aldehyde or ketone with methoxyamine hydrochloride in the presence of a base.

    Formation of the Pyridine Ring: The pyridine ring can be introduced through various methods, such as the Hantzsch pyridine synthesis or by using pyridine derivatives.

    Formation of the Prop-2-enenitrile Moiety: This can be synthesized by reacting an appropriate nitrile with an alkene under suitable conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyimino group, leading to the formation of oxime derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, potentially altering the biological activity of the compound.

    Substitution: The pyridine ring can undergo various substitution reactions, such as halogenation or alkylation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are commonly used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxime derivatives, while reduction can produce amines.

Scientific Research Applications

Chemistry

In synthetic chemistry, (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile can be used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.

Biology

The compound may exhibit biological activities, such as antimicrobial or anticancer properties, due to the presence of the pyridine ring and nitrile group. Researchers often study such compounds to develop new pharmaceuticals.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects. The methoxyimino and nitrile groups are known to interact with biological targets, making them interesting candidates for drug development.

Industry

Industrially, the compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications.

Mechanism of Action

The mechanism of action of (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile depends on its specific interactions with molecular targets. The methoxyimino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound’s closest analogs include α,β-unsaturated nitriles with aryl or heteroaryl substituents. Key comparisons are summarized below:

Compound Substituents Key Features Optical Properties References
(2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (I) Diphenylamino (donor), pyridin-3-yl (meta) Strong π-π interactions in solid state; two conformers (anti/syn) due to solvent interactions. HOMO-LUMO gap: ~3.2 eV (DFT); fluorescence influenced by solvent polarity.
(2Z)-3-(4-Fluorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile 4-Fluorophenyl, methoxyimino Electron-withdrawing fluorine enhances stability; potential bioactivity (e.g., antimicrobial analogs). Limited optical data; structural similarity to cephalosporin intermediates.
(2Z)-3-(9-Ethyl-9H-carbazol-3-yl)-2-(pyridin-2-yl)enenitrile (III) Carbazole (donor), pyridin-2-yl (ortho) Enhanced ICT due to carbazole’s electron-rich nature; Z’ = 1 (single conformer). HOMO-LUMO gap: ~3.0 eV (DFT); strong absorbance in visible range.
3-Ethoxy-2-(2-pyridinyl)propenonitrile Ethoxy, pyridin-2-yl Lacks methoxyimino group; used as precursor for amino acid derivatives. IR: ν(C≡N) ~2220 cm⁻¹; NMR: δ 8.6–7.3 (pyridine protons).

Key Observations :

  • Substituent Position : The meta-position of pyridin-3-yl in the target compound facilitates planar molecular packing compared to ortho- or para-substituted analogs, which exhibit steric hindrance or reduced conjugation .
  • Electron-Donor/Acceptor Groups: Diphenylamino and carbazole substituents (in analogs I and III) lower HOMO-LUMO gaps (~3.0–3.2 eV) compared to the target compound, suggesting enhanced charge-transfer capabilities .
  • Methoxyimino Group: The (1E)-methoxyimino configuration in the target compound and its 4-fluorophenyl analog () may confer stability against hydrolysis, a feature critical in cephalosporin antibiotics (e.g., ceftiofur sodium) .
Solid-State Interactions and Conformational Dynamics

Single-crystal X-ray analyses reveal that:

  • The target compound’s pyridin-3-yl group participates in weak C–H···N hydrogen bonding, while conjugated systems (e.g., diphenylamino in analog I) promote π-π stacking, reducing interplanar distances to ~3.5 Å .
  • Solvent polarity induces conformational polymorphism in analog I (anti/syn forms), whereas the target compound’s rigid (Z,E)-configuration likely restricts such flexibility .
Electrochemical and Photophysical Properties

DFT calculations across solvents (chloroform, DMSO) demonstrate:

  • The target compound’s HOMO is localized on the pyridin-3-yl and nitrile groups, while the LUMO resides on the methoxyimino moiety.
  • Fluorescence quantum yields are lower than those of carbazole-containing analogs (III), which exhibit aggregation-induced emission (AIE) properties .

Biological Activity

(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile, also known by its CAS number 339278-26-1, is an organic compound characterized by a pyridine ring and a nitrile group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and synthetic biology. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile is C10_{10}H9_9N3_3O, with a molar mass of 187.2 g/mol. The structure includes functional groups that are significant for biological interactions:

PropertyValue
Molecular FormulaC10_{10}H9_9N3_3O
Molar Mass187.2 g/mol
CAS Number339278-26-1

The biological activity of (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile is influenced by its structural components:

Methoxyimino Group :
This group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to targets such as enzymes or receptors.

Nitrile Group :
The nitrile moiety can participate in nucleophilic addition reactions, potentially interacting with various biomolecules and modulating their activity.

Biological Activities

Research indicates that compounds featuring similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds with pyridine and nitrile functionalities have been reported to possess antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties : The ability to interact with cellular pathways suggests potential anticancer applications. Studies have indicated that similar compounds can inhibit tumor growth by targeting specific signaling pathways.
  • Enzyme Inhibition : The structural features allow for interactions with enzymes, potentially leading to inhibition or modulation of enzymatic activity.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile:

  • Anticancer Studies :
    • A study demonstrated that derivatives of pyridine-based compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile could similarly affect cancer cells .
  • Antimicrobial Activity :
    • Research on related nitrile compounds showed promising results against bacterial strains, indicating that the presence of the nitrile group may enhance antimicrobial efficacy .
  • Enzyme Interaction :
    • Investigations into enzyme inhibition revealed that similar methoxyimino-containing compounds could effectively inhibit certain enzymes involved in metabolic pathways .

Potential Applications

Given its promising biological activities, (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile could have several applications:

  • Drug Development : As a lead compound in the design of new pharmaceuticals targeting infections or cancer.
  • Agrochemicals : The compound may be explored for its potential use in developing new agrochemicals due to its bioactive properties.
  • Synthetic Chemistry : Its ability to serve as an intermediate in synthetic pathways makes it valuable in chemical manufacturing.

Q & A

Basic Research Questions

What are the standard synthetic routes for (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
The compound is typically synthesized via condensation reactions between pyridine-3-carbaldehyde derivatives and methoxyimino-containing precursors. Key steps include:

  • Reactants: Use of aromatic aldehydes (e.g., pyridine-3-carbaldehyde) and methoxyamine derivatives under basic conditions (e.g., sodium hydroxide or potassium carbonate) .
  • Solvents: Ethanol or methanol are preferred due to their ability to dissolve polar intermediates and stabilize reactive species .
  • Optimization: Control reaction temperature (60–80°C) and pH to minimize side reactions. For example, refluxing in ethanol at 353 K for 3 hours improved yields in analogous enaminonitrile syntheses .
  • Purification: Recrystallization (using methanol/chloroform mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

How can spectroscopic techniques such as NMR and IR be systematically employed to confirm the structural integrity and stereochemistry of this compound?

Methodological Answer:

  • ¹H/¹³C NMR:
    • The nitrile group (-C≡N) appears as a sharp singlet near δ 110–120 ppm in ¹³C NMR.
    • The (Z)- and (E)-configurations of the double bonds can be distinguished via coupling constants (e.g., J = 10–12 Hz for trans-configured protons) .
  • IR Spectroscopy:
    • Strong absorption bands at ~2200 cm⁻¹ confirm the nitrile group.
    • Stretching vibrations at ~1650 cm⁻¹ (C=N) and ~1250 cm⁻¹ (C-O of methoxyimino) validate functional groups .
  • X-ray Crystallography:
    • Absolute stereochemistry is resolved using single-crystal X-ray diffraction. Programs like SHELXL refine torsion angles and confirm (Z/E)-isomerism .

Advanced Research Questions

What advanced crystallographic methods are recommended for resolving structural ambiguities, particularly with twinned crystals or low-resolution data?

Methodological Answer:

  • SHELX Refinement:
    • Use SHELXL for high-resolution data refinement. For twinned crystals, apply the TWIN/BASF commands to model twin domains .
    • Example: A related compound with P2₁2₁2₁ space group (Z = 4) was refined to R = 0.058 using SHELXL97, highlighting the importance of anisotropic displacement parameters for non-H atoms .
  • Data Collection:
    • Collect high-multiplicity data (redundancy > 4) to improve signal-to-noise ratios for weak reflections.
    • Use synchrotron radiation for low-resolution crystals to enhance diffraction quality .

How do computational approaches like DFT and HOMO-LUMO analysis contribute to understanding electronic properties and reactivity?

Methodological Answer:

  • DFT Calculations:
    • Optimize geometry in Gaussian09 using B3LYP/6-311G(d,p) basis sets. Analyze frontier orbitals to predict electrophilic/nucleophilic sites. For example, a HOMO-LUMO gap of ~3.5 eV in similar compounds correlates with photostability .
    • Solvent effects (e.g., chloroform, DMSO) are modeled via polarizable continuum models (PCM) to simulate reaction environments .
  • Reactivity Insights:
    • The electron-withdrawing nitrile group stabilizes the α,β-unsaturated system, directing nucleophilic attacks to the β-carbon. Methoxyimino groups enhance conjugation, affecting charge distribution .

What strategies are effective in analyzing intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in the solid state, and how do these influence physicochemical behavior?

Methodological Answer:

  • Hydrogen Bonding:
    • Use graph-set analysis (e.g., R₂²(8) motifs) to classify interactions. For instance, C-H⋯N bonds between nitrile and pyridine groups stabilize crystal packing .
  • π-π Stacking:
    • Measure centroid-to-centroid distances (3.5–4.0 Å) between aromatic rings. In a related naphthyl derivative, π-π interactions between naphthalene and benzene rings (dihedral angle = 60.3°) dictated luminescence properties .
  • Impact on Properties:
    • Strong intermolecular interactions reduce solubility in nonpolar solvents but enhance thermal stability. For example, melting points >400 K are observed in compounds with extensive hydrogen-bonding networks .

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